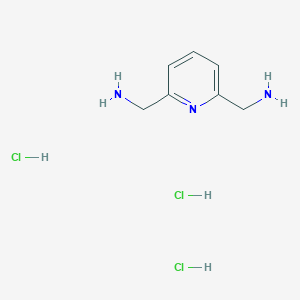

2,6-Bis-(aminomethyl)pyridine trihydrochloride

Description

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.3ClH/c8-4-6-2-1-3-7(5-9)10-6;;;/h1-3H,4-5,8-9H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVDOYFAJJCZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(aminomethyl)pyridine trihydrochloride typically involves the hydrogenation of 2,6-dicyanopyridine. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the trihydrochloride salt. The product is then purified through crystallization and filtration techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-(aminomethyl)pyridine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: N-oxides of 2,6-Bis-(aminomethyl)pyridine.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,6-bis-(aminomethyl)pyridine trihydrochloride typically involves a Mannich reaction, where 3-pyridinol is reacted with formaldehyde and a suitable amine. The resulting compound is characterized by its three hydrochloride groups, which enhance its solubility and reactivity in biological systems .

Antimicrobial Properties

Research indicates that derivatives of 2,6-bis-(aminomethyl)pyridine exhibit antimicrobial activity against various bacterial strains. For example, compounds similar to this pyridine derivative have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis by targeting ribosomal functions .

| Compound | MIC (µg/ml) | Target |

|---|---|---|

| 2,6-Bis-(aminomethyl)pyridine | 5.07 | M. tuberculosis |

| Spectinamide analogs | 3.02-5.07 | Ribosomal inhibition |

Therapeutic Applications

The compound has been identified as an active intermediate for producing therapeutically relevant esters and ethers. These derivatives are particularly useful in treating conditions such as:

The presence of polar groups in the structure enhances its chelating properties, making it useful for recovering trace metals from biological systems .

Arginase Inhibition

A study focused on the synthesis of arginase inhibitors highlighted the role of pyridine derivatives in modulating enzyme activity. The synthesized compounds demonstrated significant inhibition against human arginase isoforms (hARG-1 and hARG-2), indicating potential for developing treatments for conditions related to nitric oxide metabolism .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 11 | 223 | hARG-1 |

| Compound 12 | 509 | hARG-2 |

Chelating Applications

The chelating ability of this compound has been explored for isolating penicillin from fermentation broths. This application leverages its strong binding affinity to trace metals, which is crucial in biotechnological processes .

Mechanism of Action

The mechanism of action of 2,6-Bis-(aminomethyl)pyridine trihydrochloride involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes, making it useful in various catalytic processes. The compound’s aminomethyl groups also allow it to participate in hydrogen bonding and other intermolecular interactions, further enhancing its utility in chemical and biological applications.

Comparison with Similar Compounds

Research Findings and Implications

- Positional Isomerism Matters: Substitution at the 4-position (e.g., 4-(aminomethyl)pyridine) enhances neuronal ion channel modulation, while 2,6-substituted derivatives may prioritize coordination or polymer applications .

- Functional Groups Define Utility: Triazole groups excel in anion binding, whereas aminomethyl groups favor metal coordination or pharmaceutical solubility .

Biological Activity

2,6-Bis-(aminomethyl)pyridine trihydrochloride (CAS No. 38881-63-9) is a pyridine derivative featuring two aminomethyl groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to summarize the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its two amine functional groups attached to a pyridine ring. The presence of these amine groups enhances its ability to interact with various biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 2,6-Bis-(aminomethyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related ligands and their metal complexes demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the chelation of metal ions which enhances the bioactivity of the ligands .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Activity Level |

|---|---|---|

| 2,6-Bis-(aminomethyl)pyridine | Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate | |

| Metal complexes of similar ligands | Pseudomonas aeruginosa | High |

| Candida albicans | Low |

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. The two amine groups can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity. For example, studies on related compounds have demonstrated their capacity to inhibit key metabolic enzymes .

Case Studies

- Antibacterial Studies : A study involving the synthesis of metal complexes derived from 2,6-Bis-(aminomethyl)pyridine showed enhanced antibacterial activity compared to the free ligand. The minimum inhibitory concentration (MIC) tests indicated that these complexes were more effective against various pathogenic bacteria than their parent compounds .

- Antifungal Activity : The antifungal properties were evaluated against strains such as Candida albicans and Aspergillus fumigatus. Results indicated that certain derivatives exhibited notable antifungal activity, suggesting potential applications in treating fungal infections .

The biological effects of this compound are primarily attributed to its ability to form complexes with metal ions and its interaction with biological macromolecules. The binding affinity to enzymes or receptors can lead to significant alterations in biochemical pathways.

Q & A

Q. What are the optimal synthetic routes for 2,6-bis-(aminomethyl)pyridine trihydrochloride, and how can purity be validated?

The synthesis typically involves reductive amination of 2,6-pyridinedicarboxaldehyde using ammonium chloride and sodium cyanoborohydride under acidic conditions . Post-synthesis, purity is validated via:

- HPLC : Retention time comparison against a reference standard.

- ¹H/¹³C NMR : Confirming absence of aldehyde protons (δ ~9–10 ppm) and presence of amine protons (δ ~2.5–3.5 ppm).

- Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (e.g., Cl⁻ % should align with trihydrochloride stoichiometry).

Q. How does the hydrochloride salt form enhance the compound’s utility in aqueous-phase reactions?

The trihydrochloride salt improves water solubility by protonating the amine groups, facilitating:

- Coordination Chemistry : Enhanced ligand-metal binding in aqueous media (e.g., Mn²⁺ or Co²⁺ complexes, as seen in analogous pyridine derivatives) .

- Buffer Compatibility : Stable performance in acidic buffers (pH 3–6), critical for enzymatic or biomimetic studies .

Advanced Research Questions

Q. How can this compound be utilized in designing heterometallic coordination clusters?

The compound’s bifunctional amine groups enable bridging between metal centers. For example:

- Cluster Synthesis : React with Co(II) or Mn(II) salts under basic conditions to form polynuclear structures. IR spectroscopy (CN/CS stretches at ~2067 cm⁻¹) and X-ray diffraction confirm ligand binding modes .

- Non-Covalent Interactions : Study forced proximity effects (e.g., CO₃²⁻ anions in Co clusters) using DFT calculations to quantify binding energies (~40% of typical Co–py bonds) .

Q. What contradictions exist in its catalytic performance when used as a ligand in hydrodesulfurization (HDS) systems?

While pyridine derivatives enhance MoO₃ dispersion in NiMoP/γ-Al₂O₃ catalysts, excessive ligand loading (e.g., BDPHP/Ni >0.5 molar ratio) reduces activity due to:

Q. How does steric hindrance from the aminomethyl groups influence its reactivity in nucleophilic substitutions?

The pyridine core’s rigidity and amine substituents create steric constraints:

- Steric Maps : Molecular modeling shows reduced accessibility at the 2- and 6-positions, favoring axial over equatorial ligand substitution in octahedral complexes .

- Reactivity Testing : Compare reaction rates with less hindered analogs (e.g., 3-aminomethyl pyridine) using kinetic studies (e.g., pseudo-first-order conditions) .

Methodological Guidance

Q. How to resolve discrepancies in thermal stability data for this compound?

Conflicting TG-DTA results may arise from hydration states or impurities:

- TG-DTA Protocols : Run under inert gas (N₂) with controlled heating rates (5°C/min). Decomposition at ~500 K indicates ligand-metal bond cleavage in coordination polymers .

- Complementary Techniques : Pair with mass spectrometry (EGA-MS) to identify volatile decomposition products (e.g., NH₃, HCl).

Q. What spectroscopic methods best characterize its coordination modes with transition metals?

- IR Spectroscopy : Track shifts in NH stretches (3200–3400 cm⁻¹) upon metal binding .

- XAS (X-ray Absorption Spectroscopy) : Determine metal oxidation states (e.g., Mn K-edge at ~6540 eV for Mn²⁺) and coordination geometry .

- Magnetic Susceptibility : Assess spin states in Fe(II/III) complexes using SQUID magnetometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.